molecular formula C16H13FO B1313464 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 82101-34-6

4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1313464
CAS RN: 82101-34-6
M. Wt: 240.27 g/mol
InChI Key: UQEMVIDJUWWBHF-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one, also known as 4-Fluoronaphtho[2,3-d]isoxazole-1-one, is a heterocyclic compound with a wide range of applications in the field of synthetic organic chemistry. It is used as a starting material for the synthesis of various chemicals, including dyes, pharmaceuticals, and pesticides. It can also be used as a building block for the synthesis of other compounds. Its unique structure and properties make it an important compound for research in the field of organic synthesis.

Scientific Research Applications

  • Fluorophen

    • Scientific Field : Pharmacology
    • Application Summary : Fluorophen, a fluorinated analogue of phenazocine, is an opioid drug of the benzomorphan group. It was developed as a radioligand for the purpose of labeling opioid receptors during PET scans .
    • Methods of Application : The compound acts as a full agonist of the opioid receptors, with preferential affinity for the μ-opioid receptor .
    • Results or Outcomes : Unlike most other benzomorphan derivatives, fluorophen acts as a full agonist of the opioid receptors .
  • 9,9-bis(4-hydroxyphenyl) fluorene

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is synthesized through the condensation reaction of 9-fluorenone and phenol, catalyzed by bifunctional ionic liquids .
    • Methods of Application : The synthesis involves structural design, where a series of bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups are synthesized and characterized .
    • Results or Outcomes : The catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl) fluorene .

properties

IUPAC Name

4-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO/c17-15-8-4-3-6-13(15)12-9-10-16(18)14-7-2-1-5-11(12)14/h1-8,12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEMVIDJUWWBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513485
Record name 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one

CAS RN

82101-34-6
Record name 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TG Hall, Y Yu, S Eathiraj, Y Wang, RE Savage… - PLoS …, 2016 - journals.plos.org
Dysregulation of Fibroblast Growth Factor Receptor (FGFR) signaling through amplifications, mutations, and gene fusions has been implicated in a broad array of cancers (eg liver, …
Number of citations: 127 journals.plos.org

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